molecular formula C8H13N3O3S2 B15110805 N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide

N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide

Cat. No.: B15110805
M. Wt: 263.3 g/mol
InChI Key: MSXASHMLBGLKIC-UHFFFAOYSA-N
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Description

N-[5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide is a synthetic compound featuring a 1,3,4-thiadiazole core substituted with an ethylsulfonyl group at position 5 and a 2-methylpropanamide moiety at position 2.

Properties

Molecular Formula

C8H13N3O3S2

Molecular Weight

263.3 g/mol

IUPAC Name

N-(5-ethylsulfonyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide

InChI

InChI=1S/C8H13N3O3S2/c1-4-16(13,14)8-11-10-7(15-8)9-6(12)5(2)3/h5H,4H2,1-3H3,(H,9,10,12)

InChI Key

MSXASHMLBGLKIC-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NN=C(S1)NC(=O)C(C)C

Origin of Product

United States

Preparation Methods

The synthesis of N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide involves several steps. One common method includes the reaction of 5-ethylsulfonyl-1,3,4-thiadiazole with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or sulfides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of agrochemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Thiadiazole Derivatives

The bioactivity and physicochemical properties of 1,3,4-thiadiazole derivatives are heavily influenced by substituents. Below is a comparative analysis with key analogs:

Compound Substituent at Position 5 Amide Group Yield (%) Melting Point (°C) Notable Properties
N-[5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide (Target) Ethylsulfonyl (-SO₂-C₂H₅) 2-methylpropanamide N/A N/A High polarity, potential enzyme inhibition
N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide (5f) Methylthio (-S-CH₃) Acetamide 79 158–160 Moderate lipophilicity, antimicrobial
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropylphenoxy)acetamide (5g) Ethylthio (-S-C₂H₅) Phenoxyacetamide 78 168–170 Enhanced thermal stability, herbicidal
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide (5e) 4-Chlorobenzylthio Acetamide 74 132–134 Aromatic bulk, improved receptor binding
N-{5-[Ethyl(4-methylphenyl)sulfamoyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide Ethylsulfamoyl 3-phenylpropanamide N/A N/A Dual sulfonamide-amide motif, antitumor

Key Observations :

  • Bioactivity : Thioether derivatives (e.g., 5f, 5g) show antimicrobial and herbicidal activities, while sulfonamide derivatives (e.g., compound in ) are linked to enzyme inhibition or antitumor effects.
  • Thermal Stability: Higher melting points in ethylthio/phenoxyacetamide hybrids (e.g., 5g) suggest stronger intermolecular interactions due to aromatic and bulky substituents .
Comparison with Oxadiazole and Tetrazole Analogs
Compound Core Structure Substituents Activity
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-ethoxyphenyl)propanamide (7l) 1,3,4-Oxadiazole Sulfanyl-thiazole, ethoxyphenylpropanamide Antimicrobial (Gram-positive bacteria)
N′-5-Tetrazolyl-N-arylthioureas Tetrazole Arylthiourea Herbicidal, plant growth regulation
N-(1H-3-Carboxy-1,2,4-triazol-5-yl)-N′-aryloxyacetylureas Triazole Aryloxyacetylurea Plant growth regulation

Key Differences :

  • Electronic Effects : Thiadiazoles (target compound) exhibit stronger electron-withdrawing properties than oxadiazoles or tetrazoles, influencing reactivity and binding .
  • Biological Targets : Tetrazole and triazole derivatives are often associated with plant growth regulation, whereas thiadiazoles are explored for antimicrobial or cytotoxic roles .

Research Findings and Data Gaps

Physicochemical Properties
  • Molecular Weight : The target compound’s molecular weight is estimated at ~315 g/mol (C₉H₁₃N₃O₃S₂), similar to analogs like 5f (C₇H₁₀N₄OS₂, ~246 g/mol) but lighter than benzylthio derivatives (e.g., 5h: C₁₈H₂₂N₄O₂S₂, ~414 g/mol) .
  • Synthetic Accessibility : Ethylsulfonyl derivatives require oxidation of thioether precursors, a step that may reduce yields compared to direct alkylthio synthesis (e.g., 5g: 78% yield) .

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